molecular formula C15H14FN3O2 B6267939 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide CAS No. 1190576-32-9

4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide

Cat. No.: B6267939
CAS No.: 1190576-32-9
M. Wt: 287.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide is a chemical compound with the molecular formula C14H12FN3O2. It is known for its potential applications in various fields, including pharmaceuticals and materials science. The compound features a benzamide core with a fluorophenyl and carbamoylamino substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide typically involves the reaction of 4-fluorobenzylamine with 4-isocyanatobenzamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(carbamoylamino)-N-[(4-chlorophenyl)methyl]benzamide
  • 4-(carbamoylamino)-N-[(4-bromophenyl)methyl]benzamide
  • 4-(carbamoylamino)-N-[(4-methylphenyl)methyl]benzamide

Uniqueness

4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide involves the reaction of 4-aminobenzamide with 4-fluorobenzylamine to form the intermediate product, which is then reacted with isocyanic acid to form the final product.", "Starting Materials": [ "4-aminobenzamide", "4-fluorobenzylamine", "isocyanic acid" ], "Reaction": [ "Step 1: 4-aminobenzamide is reacted with 4-fluorobenzylamine in the presence of a suitable solvent and a catalyst to form the intermediate product, 4-(4-fluorobenzylamino)benzamide.", "Step 2: The intermediate product is then reacted with isocyanic acid in the presence of a suitable solvent and a catalyst to form the final product, 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide.", "Step 3: The final product is purified using standard techniques such as recrystallization or column chromatography." ] }

CAS No.

1190576-32-9

Molecular Formula

C15H14FN3O2

Molecular Weight

287.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.